molecular formula C18H15BrN2O3S2 B2826455 (E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 637319-28-9

(E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2826455
CAS No.: 637319-28-9
M. Wt: 451.35
InChI Key: MFIAHOALNQFWHG-RVDMUPIBSA-N
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Description

The compound (E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a thiazolidinone derivative characterized by a unique structural framework. It features a central thiazolidinone core substituted with a furan-2-ylmethylene group at position 5, a thioxo group at position 2, and a butanamide chain linked to a 2-bromophenyl moiety at position 2. The bromophenyl group introduces steric and electronic effects that may enhance binding affinity to biological targets compared to non-halogenated analogs .

Properties

IUPAC Name

N-(2-bromophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S2/c19-13-6-1-2-7-14(13)20-16(22)8-3-9-21-17(23)15(26-18(21)25)11-12-5-4-10-24-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIAHOALNQFWHG-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step organic reactions:

    Formation of the Thioxothiazolidinone Core: This step involves the reaction of a thioamide with a halogenated acyl chloride under basic conditions to form the thioxothiazolidinone ring.

    Introduction of the Furan Ring: The furan-2-ylmethylene group is introduced via a Knoevenagel condensation reaction between furan-2-carbaldehyde and the thioxothiazolidinone intermediate.

    Attachment of the Bromophenyl Group: The final step involves the coupling of the bromophenyl group to the butanamide backbone through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Reaction Monitoring: Using techniques like HPLC (High-Performance Liquid Chromatography) to monitor reaction progress.

    Purification: Employing methods such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the thioxothiazolidinone ring can be reduced to alcohols using reducing agents like NaBH4 (Sodium Borohydride).

    Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 (Potassium Permanganate) or H2O2 (Hydrogen Peroxide) under acidic conditions.

    Reduction: NaBH4 or LiAlH4 (Lithium Aluminium Hydride) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium Hydroxide).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the thioxothiazolidinone ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Antimicrobial Agents: The thioxothiazolidinone moiety is known for its antimicrobial properties.

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

Medicine

    Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Diagnostics: Used in the development of diagnostic probes due to its unique structural features.

Industry

    Polymer Science: Used in the synthesis of polymers with specific electronic properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.

    Receptor Modulation: Interacts with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Inserts between DNA bases, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide, we compare it with structurally related thiazolidinone derivatives reported in the literature. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors TPSA<sup>†</sup> Reference
This compound C19H16BrN2O3S2 455.4 ~4.1* 1 5 120 N/A
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide C19H18N2O3S2 386.5 3.6 1 5 120
(E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide C19H23N3O3S2 413.5 2.8 1 5 109
N-(4-ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide C20H20N2O4S2 416.5 3.2 1 6 129

<sup>†</sup>Topological Polar Surface Area (TPSA).
<sup>*</sup>Estimated based on bromine's contribution to hydrophobicity.

Key Observations :

Molecular Weight and Substituent Effects: The bromophenyl derivative has the highest molecular weight (455.4 g/mol) due to the bromine atom. This increases its lipophilicity (XLogP3 ~4.1) compared to analogs with methyl (XLogP3 3.6) or ethoxy (XLogP3 3.2) groups . The morpholino-substituted analog (XLogP3 2.8) demonstrates reduced hydrophobicity, likely due to the polar morpholine group .

Hydrogen Bonding and Bioavailability: All compounds share one hydrogen bond donor (thioxo group) and five to six acceptors. The bromophenyl derivative’s TPSA (120) is comparable to the methylphenyl analog but lower than the ethoxyphenyl variant (TPSA 129), suggesting moderate membrane permeability .

Synthetic Yields :

  • While synthesis data for the bromophenyl compound are unavailable, analogs with furan-2-ylmethylene substituents (e.g., 2b1 and 2b2 in ) show yields of 70–83%, indicating feasible synthetic routes for similar derivatives .

Biological Activity: Thiazolidinones with arylidene substituents (e.g., furan or benzylidene) exhibit antimicrobial and enzyme-inhibitory activities. The bromophenyl group’s electron-withdrawing nature may enhance binding to targets like bacterial enzymes or kinases compared to electron-donating substituents (e.g., methyl or ethoxy) .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • The 2-bromophenyl group may improve steric interactions with hydrophobic pockets in biological targets, as seen in halogenated drug candidates.
    • Substitution at the phenyl ring (e.g., bromo vs. methyl) significantly alters LogP and solubility, impacting pharmacokinetics .
  • Gaps in Literature: No direct biological data exist for the bromophenyl derivative.

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